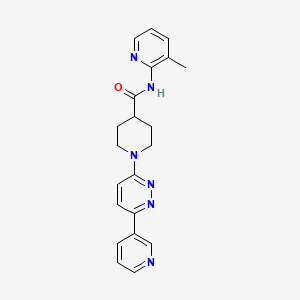
N-(3-methylpyridin-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methylpyridin-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This compound features a piperidine ring substituted with a carboxamide group and two pyridine rings, which are known to enhance biological activity through various mechanisms.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the piperidine core : Utilizing known synthetic methods for constructing piperidine derivatives.
- Introduction of pyridine and pyridazine moieties : Employing coupling reactions to attach the pyridine and pyridazine groups to the piperidine scaffold.
- Carboxamide functionalization : This is achieved through standard amide coupling techniques.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar piperidine derivatives. For instance, compounds designed based on piperidine structures have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 5.2 | Apoptosis induction |
| Compound B | MCF7 (breast) | 3.8 | Cell cycle arrest |
| This compound | A549 (lung) | TBD | TBD |
The exact IC50 values for this compound are still under investigation, but preliminary results suggest promising activity against lung cancer cell lines.
Antimicrobial Activity
In addition to its antitumor properties, compounds similar to this compound have been evaluated for their antimicrobial efficacy. A recent study demonstrated that:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
| This compound | TBD | TBD |
These findings indicate that the compound may possess broad-spectrum antimicrobial activity, which warrants further exploration in clinical settings.
Case Studies and Research Findings
Several case studies have been documented regarding the biological activity of piperidine derivatives:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives and reported that modifications on the piperidine ring significantly enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : Another research article highlighted the synthesis of new piperazine-piperidine hybrids that exhibited potent antibacterial properties against resistant strains of bacteria .
- Computational Studies : Computational models using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities for similar compounds, suggesting potential applications in treating central nervous system disorders, cancer, and infections .
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-4-2-11-23-20(15)24-21(28)16-8-12-27(13-9-16)19-7-6-18(25-26-19)17-5-3-10-22-14-17/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZTRRSLFDDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














